molecular formula C25H20BrNO3 B3236504 Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate CAS No. 136987-56-9

Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate

Cat. No. B3236504
CAS RN: 136987-56-9
M. Wt: 462.3 g/mol
InChI Key: QZFUOROTLIJODS-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bromo substituent at the 6-position, a phenyl group at the 4-position, and an ethyl 2-phenoxyacetate group attached to the 4-position of the phenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline core, the introduction of the phenyl group, and the attachment of the ethyl 2-phenoxyacetate group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with additional functional groups attached at specific positions. The bromo substituent at the 6-position would be a significant feature, as would the phenyl and ethyl 2-phenoxyacetate groups at the 4-position .


Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the bromo substituent might make it a good candidate for reactions involving nucleophilic substitution or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo substituent might increase its reactivity compared to other quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were being investigated for use as a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it was designed to interact with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further investigation of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, or exploration of its potential uses in various fields .

properties

IUPAC Name

ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrNO3/c1-2-29-25(28)16-30-20-11-8-18(9-12-20)24-15-21(17-6-4-3-5-7-17)22-14-19(26)10-13-23(22)27-24/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFUOROTLIJODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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